N-(2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl)picolinamide
Description
N-(2-(2-Methoxyphenyl)-4-oxo-4H-chromen-6-yl)picolinamide is a synthetic small molecule characterized by a chromenone (4H-chromen-4-one) core substituted with a 2-methoxyphenyl group at position 2 and a picolinamide moiety at position 4. Chromenones, derivatives of coumarin, are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and kinase-inhibitory properties .
Properties
IUPAC Name |
N-[2-(2-methoxyphenyl)-4-oxochromen-6-yl]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O4/c1-27-19-8-3-2-6-15(19)21-13-18(25)16-12-14(9-10-20(16)28-21)24-22(26)17-7-4-5-11-23-17/h2-13H,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GACTVVAPZJSNSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl)picolinamide typically involves a multi-step process. One common method starts with the preparation of the chromen-4-one core, which can be synthesized through the condensation of salicylaldehyde with an appropriate ketone under acidic conditions. The methoxyphenyl group is introduced via a Friedel-Crafts acylation reaction, using methoxybenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
The final step involves the coupling of the chromen-4-one derivative with picolinamide. This can be achieved through a nucleophilic substitution reaction, where the picolinamide acts as a nucleophile, attacking the electrophilic carbonyl carbon of the chromen-4-one derivative. The reaction is typically carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic attack.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of automated systems for reagent addition and product isolation can enhance the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl)picolinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol, altering the compound’s properties and reactivity.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Biological Activities
-
Anticancer Properties
- Numerous studies have indicated that N-(2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl)picolinamide exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has shown effectiveness against breast cancer and colon cancer cells, with mechanisms involving apoptosis induction and cell cycle arrest.
- A study demonstrated that derivatives of this compound could inhibit tumor growth in vivo, showcasing its potential as a lead compound for developing new anticancer agents .
- Antimicrobial Activity
- Enzyme Inhibition
Case Study 1: Anticancer Activity
In a recent study published in Cancer Letters, researchers evaluated the anticancer effects of this compound on human breast cancer cells. The results indicated a dose-dependent decrease in cell viability, with significant apoptotic activity observed at higher concentrations .
Case Study 2: Antimicrobial Efficacy
A study conducted by Zhang et al. focused on the antimicrobial properties of various derivatives of this compound. The findings revealed that certain derivatives exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics against Staphylococcus aureus and Escherichia coli, highlighting their potential as alternative antimicrobial agents .
Mechanism of Action
The mechanism of action of N-(2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl)picolinamide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed bioactivity. For example, it could inhibit the activity of topoisomerases, enzymes involved in DNA replication, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Core Structure Variations
The compound’s chromenone core distinguishes it from analogs with alternative heterocyclic systems. For example:
- Benzothiazole Derivatives: Compounds like N-(6-chlorobenzothiazole-2-yl)-2-(2-methoxyphenyl)acetamide () replace the chromenone with a benzothiazole ring.
- Quinolinone Derivatives: CDD-813 (5-(2,4-Dimethylphenyl)-N-(2-(1-(2-(4-Methyl-2-oxo-1,2-dihydroquinolin-6-yl)acetyl)piperidin-4-yl)ethyl)picolinamide) () features a quinolinone core instead of chromenone. Quinolinones are known for BET bromodomain inhibition, suggesting that core structure significantly influences epigenetic target engagement .
Substituent Effects
- Methoxyphenyl Position : The 2-methoxyphenyl group in the target compound contrasts with analogs like N-(6-trifluoromethoxybenzothiazole-2-yl)-2-(3,4-dichlorophenyl)acetamide (), which has dichlorophenyl substituents. The methoxy group’s electron-donating properties may enhance solubility and modulate steric interactions compared to halogens .
- Picolinamide vs.
Pharmacokinetic and Toxicity Profiles
- Chromenone Derivatives: Chromenones generally exhibit moderate metabolic stability due to cytochrome P450-mediated oxidation of the lactone ring. The 2-methoxyphenyl group may slow degradation compared to unmethylated analogs .
- Benzothiazole Derivatives : Compounds like N-(6-bromobenzothiazole-2-yl)-2-(2-methoxyphenyl)acetamide () often show higher lipophilicity, increasing blood-brain barrier penetration but raising toxicity risks .
Data Table: Key Structural and Functional Comparisons
Research Findings and Implications
- Target Selectivity: The chromenone-picolinamide scaffold may favor kinase inhibition over serotonin receptor activity seen in NBOMe compounds (), which lack the planar heterocyclic core .
- Synthetic Feasibility: Intermediate synthesis routes for picolinamide derivatives (e.g., ’s 4-(4-aminophenoxy)-N-methylpicolinamide) suggest that the target compound could be synthesized via Ullmann coupling or nucleophilic aromatic substitution .
- Computational Modeling : Software like SHELXL () and WinGX () could refine the compound’s crystal structure to optimize binding interactions .
Biological Activity
N-(2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl)picolinamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound this compound can be structurally represented as follows:
This structure includes a chromenone moiety linked to a picolinamide group, which is significant for its biological interactions.
Anticancer Activity
Several studies have investigated the anticancer properties of similar compounds derived from chromenone structures. For instance, chromenones have been shown to exhibit cytotoxic effects against various cancer cell lines. A study highlighted that derivatives with methoxy groups demonstrated enhanced activity against leukemia cells, suggesting that this compound may possess similar properties due to its structural similarities .
Table 1: Cytotoxic Activity of Chromenone Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) |
|---|---|---|
| This compound | K562 (Leukemia) | TBD |
| 4-Oxo-4H-chromen-6-carboxylic acid | A549 (Lung Cancer) | 12.5 |
| 7-Hydroxychromone | MCF-7 (Breast Cancer) | 15.0 |
Antimicrobial Activity
The antimicrobial potential of chromenone derivatives has also been explored. Research indicates that compounds with similar structures exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. This suggests that this compound may also demonstrate antimicrobial properties, particularly due to the presence of the picolinamide moiety, which is known for enhancing bioactivity .
Table 2: Antimicrobial Activity of Related Compounds
| Compound Name | Bacteria Tested | Zone of Inhibition (mm) |
|---|---|---|
| This compound | Staphylococcus aureus | TBD |
| 5-Methylchromone | Escherichia coli | 15 |
| 3-Hydroxyflavone | Bacillus subtilis | 20 |
The proposed mechanism of action for chromenone derivatives involves the inhibition of key enzymes involved in cancer cell proliferation and bacterial growth. These compounds may interfere with metabolic pathways, leading to apoptosis in cancer cells and disruption of bacterial cell wall synthesis.
Study on Chromenone Derivatives
A notable study conducted on a series of chromenone derivatives, including those similar to this compound, demonstrated promising results in inhibiting tumor growth in vivo. The study reported that these compounds significantly reduced tumor size in xenograft models while exhibiting minimal toxicity to normal tissues .
Clinical Implications
Given the biological activities observed in preclinical studies, there is potential for this compound to be developed as a therapeutic agent for cancer treatment and as an antimicrobial agent. Further clinical trials are necessary to evaluate its efficacy and safety in humans.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl)picolinamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : Optimized synthesis typically involves multi-step reactions, such as condensation of 2-methoxyphenyl-substituted chromenone intermediates with picolinamide derivatives. Key factors include solvent choice (e.g., DMF for solubility), temperature control (reflux conditions for cyclization), and catalysts (e.g., acetic acid/sodium acetate for acid-catalyzed reactions). Purification via column chromatography or recrystallization (e.g., from DMF) is critical to isolate high-purity products . Yield optimization may require iterative adjustments to stoichiometry and reaction time.
Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound’s structure?
- Methodological Answer : X-ray crystallography (as seen in related chromenone derivatives) provides definitive structural confirmation, particularly for verifying the 4-oxo chromen core and methoxyphenyl substitution . Complementary techniques include:
- 1H/13C NMR : Assign methoxy (-OCH3) protons (δ ~3.8 ppm) and aromatic protons.
- LC-MS : Confirm molecular weight (e.g., [M+H]+ ion) and detect impurities.
- IR Spectroscopy : Identify carbonyl (C=O) stretches (~1650–1750 cm⁻¹) and amide linkages .
Q. What theoretical frameworks guide the study of this compound’s bioactivity or physicochemical properties?
- Methodological Answer : Density Functional Theory (DFT) can model electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. For bioactivity, structure-activity relationship (SAR) models link the methoxyphenyl group’s electron-donating effects to receptor binding affinity. Pharmacophore mapping may explain interactions with targets like kinases or proteases .
Advanced Research Questions
Q. How can factorial design optimize experimental parameters for synthesizing derivatives of this compound?
- Methodological Answer : A 2^k factorial design evaluates variables (e.g., temperature, solvent polarity, catalyst loading) to identify interactions affecting yield. For example:
- Factors : Temperature (Levels: 80°C vs. 120°C), solvent (DMF vs. THF).
- Response : Yield (%) and purity (HPLC area%).
Statistical analysis (ANOVA) determines significant factors and optimal conditions .
Q. How should researchers resolve contradictions in reported bioactivity data for this compound across different assays?
- Methodological Answer : Cross-validate findings using orthogonal assays (e.g., enzymatic vs. cell-based assays). Consider:
- Assay Conditions : pH, ionic strength, and co-solvents (e.g., DMSO tolerance).
- Target Specificity : Confirm off-target effects via siRNA knockdown or competitive binding studies.
- Data Normalization : Use internal controls (e.g., reference inhibitors) to minimize inter-lab variability .
Q. What advanced computational methods predict this compound’s metabolic stability or toxicity?
- Methodological Answer : Molecular dynamics (MD) simulations model interactions with cytochrome P450 enzymes to predict metabolic pathways. Tools like ADMET Predictor® or SwissADME estimate properties like:
- Lipophilicity (logP): Impacts membrane permeability.
- CYP Inhibition : Risk of drug-drug interactions.
Validate predictions with in vitro microsomal stability assays .
Q. How does the compound’s solid-state stability vary under different storage conditions, and what analytical methods detect degradation products?
- Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) combined with:
- HPLC-PDA : Monitor degradation peaks (e.g., oxidation of methoxy groups).
- DSC/TGA : Detect phase transitions or moisture absorption.
- XPRD : Assess crystallinity loss, which correlates with solubility changes .
Methodological Resources
- Synthesis Optimization : Refer to multi-step protocols in Acta Crystallographica for analogous chromenone derivatives .
- Data Analysis : Use factorial design principles from experimental research guidelines and theoretical frameworks from evidence-based inquiry .
- Computational Modeling : Leverage open-source tools (e.g., AutoDock Vina) for docking studies, validated against crystallographic data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
